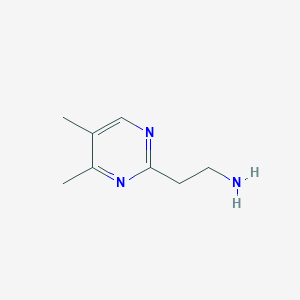
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H13N3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3/c1-6-5-10-8(3-4-9)11-7(6)2/h5H,3-4,9H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 151.21 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
A series of novel ethan-1-amines, including compounds with pyrimidin-4-yl and pyrazolo[1,5-a]pyrimidin-yl motifs, were synthesized through a four-step process involving cyclization and hydrogenation. These compounds exhibit varied structural features and have potential applications in the synthesis of heterocyclic compounds (Svete et al., 2015).
Biological Activity
Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation showed significant insecticidal and antibacterial potential. This study highlights the application of 2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine derivatives in developing new antimicrobial agents (Deohate et al., 2020).
Antifungal Applications
Derivatives containing the 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine structure were synthesized and evaluated for their antifungal effects against Aspergillus terreus and Aspergillus niger. These studies provide insights into the potential use of dimethylpyrimidin derivatives as antifungal agents (Jafar et al., 2017).
Novel Heterocyclic Systems
Research into the development of novel heterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine highlighted the antimicrobial properties of these compounds. The structure-activity relationship analysis indicated the importance of specific substituents in enhancing biological activity (Sirakanyan et al., 2021).
Antitumor/Anticancer Activity
O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones were synthesized and evaluated for their antitumor and anticancer activities. This research indicates the potential therapeutic applications of such compounds in the treatment of cancer (Venkateshwarlu et al., 2014).
Mechanism of Action
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) and a skin sensitizer (Skin Sens. 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
2-(4,5-dimethylpyrimidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-10-8(3-4-9)11-7(6)2/h5H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWYZYKSQWOKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)
![N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide](/img/structure/B2889343.png)

![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)
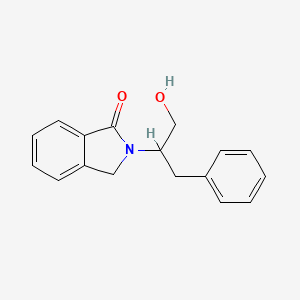
![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)
![6-(4-Chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2889351.png)
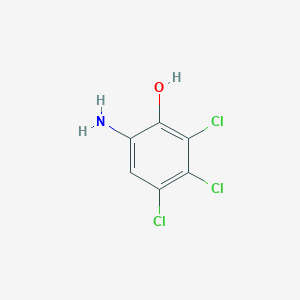
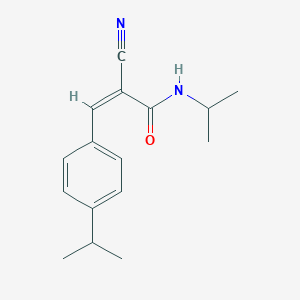
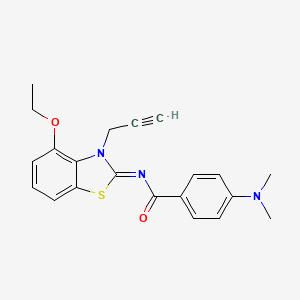

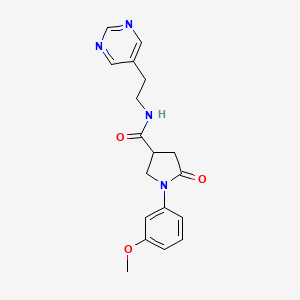
![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)

